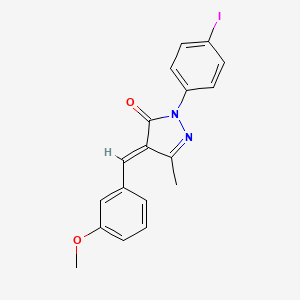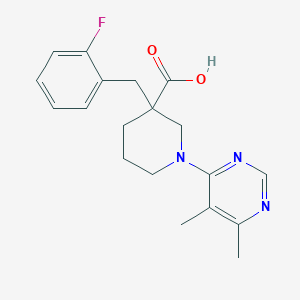![molecular formula C10H8Cl2N4O B5460777 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime](/img/structure/B5460777.png)
5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime, also known as CP-690,550, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer and has since been the subject of extensive research due to its potent immunosuppressive effects.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential in preventing organ transplant rejection and treating graft-versus-host disease. In addition, 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime has been investigated for its potential in treating certain types of cancer.
Wirkmechanismus
5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime inhibits the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime can prevent the activation of downstream signaling pathways, resulting in a reduction in inflammation and immune cell activation. This mechanism of action has been shown to be effective in treating autoimmune disorders and preventing organ transplant rejection.
Biochemical and Physiological Effects:
5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime has been shown to have potent immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as inhibit the activation and proliferation of T cells and other immune cells. In addition, 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime has been shown to reduce the production of antibodies and prevent the formation of memory B cells, which are involved in the pathogenesis of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime has several advantages for use in laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. It is also available in pure form, making it easy to use in experiments. However, 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects. In addition, its immunosuppressive effects can make it difficult to study certain aspects of the immune system.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and signaling pathways. Another area of interest is the investigation of 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime in combination with other immunosuppressive agents, such as corticosteroids or calcineurin inhibitors. Finally, 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime may have potential applications in treating other diseases beyond autoimmune disorders, such as certain types of cancer or infectious diseases.
Synthesemethoden
The synthesis of 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime involves several steps, including the reaction of 3-chloro-4-pyridinemethanol with 5-chloro-4-hydroxy-2(1H)-pyrimidinone to form 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative, 5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime. This process has been optimized to provide high yields of the final product.
Eigenschaften
IUPAC Name |
(NE)-N-[5-chloro-1-[(3-chloropyridin-4-yl)methyl]pyrimidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-8-3-13-2-1-7(8)4-16-5-9(12)10(15-17)14-6-16/h1-3,5-6,17H,4H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHUFKMWYKFVEF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN2C=C(C(=NO)N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC(=C1CN2C=C(/C(=N\O)/N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5460694.png)
![N-(tert-butyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5460695.png)
![2-[2-(2-chloro-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5460696.png)
![5-methoxy-2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)-4H-pyran-4-one](/img/structure/B5460700.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5460710.png)
![7-(2-chloro-4-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5460722.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5460724.png)

![8-methoxy-2-{[(2S,5R)-5-(morpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5460740.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5460759.png)
![11-chlorodibenzo[a,c]phenazine](/img/structure/B5460765.png)

![2,4,5-trimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5460781.png)